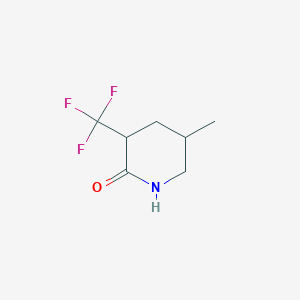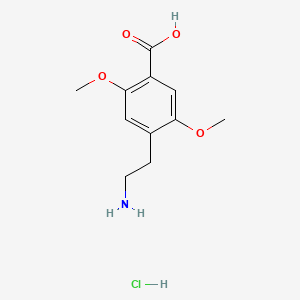![molecular formula C5H11ClN2O B15304975 [(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is a hydrochloride salt form of [(2R)-5-iminopyrrolidin-2-yl]methanol, which is a derivative of pyrrolidine. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Imino Group: The imino group is introduced via a reaction with an amine or ammonia source.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of [(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparación Con Compuestos Similares
[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound with a simple pyrrolidine ring structure.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Pyrrolidinone: A lactam derivative of pyrrolidine.
The uniqueness of this compound lies in its specific imino and hydroxyl functional groups, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C5H11ClN2O |
|---|---|
Peso molecular |
150.61 g/mol |
Nombre IUPAC |
[(2R)-5-amino-3,4-dihydro-2H-pyrrol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5-2-1-4(3-8)7-5;/h4,8H,1-3H2,(H2,6,7);1H/t4-;/m1./s1 |
Clave InChI |
DUMXJQORQHARRI-PGMHMLKASA-N |
SMILES isomérico |
C1CC(=N[C@H]1CO)N.Cl |
SMILES canónico |
C1CC(=NC1CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15304900.png)
![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)

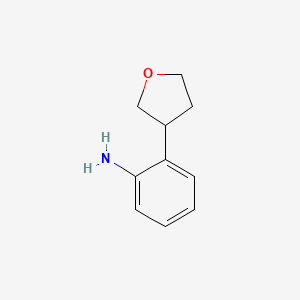

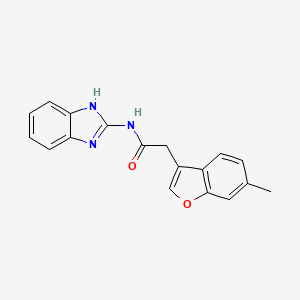
![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)
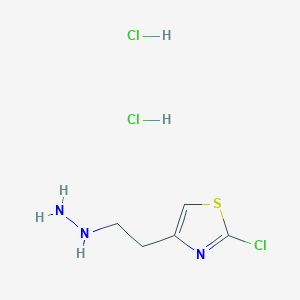
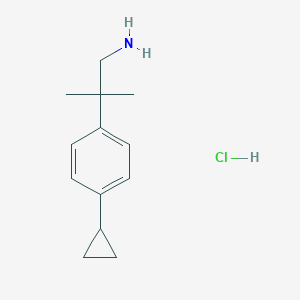

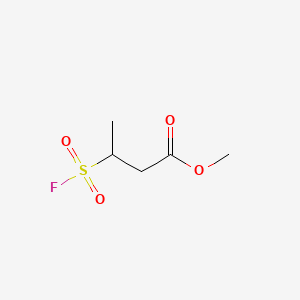
![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)
